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Abstract
This document provides a detailed methodology for the structural elucidation of Sofosbuvir
impurity M using Nuclear Magnetic Resonance (NMR) spectroscopy. Sofosbuvir, a key

antiviral drug for the treatment of Hepatitis C, can contain various impurities that require

thorough characterization to ensure the safety and efficacy of the final drug product. This

application note outlines the use of one- and two-dimensional NMR techniques, including ¹H

NMR, ¹³C NMR, COSY, HSQC, and HMBC, for the unambiguous identification and structural

confirmation of Sofosbuvir impurity M. The provided protocols are intended to guide

researchers in the analysis of this and structurally related pharmaceutical impurities.

Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase. During its synthesis, several process-related impurities and degradation

products can be formed. Regulatory agencies require stringent control and characterization of

these impurities. Sofosbuvir impurity M has been identified as a potential process-related

impurity.

Chemical Structure of Sofosbuvir Impurity M:
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Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-

2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]

Molecular Formula: C₂₂H₃₀N₃O₁₀P[1]

Molecular Weight: 527.46 g/mol [1]

CAS Number: 2095551-10-1[1]

This document details the application of high-resolution NMR spectroscopy for the complete

structural assignment of Sofosbuvir impurity M.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.

Sample Weighing: Accurately weigh 5-10 mg of the isolated Sofosbuvir impurity M.

Solvent Selection: Choose a suitable deuterated solvent in which the impurity is fully soluble.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high solubilizing power for

polar molecules.

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR

tube.

Filtration (if necessary): If any particulate matter is present, filter the solution through a small

plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a suitable probe.

¹H NMR:
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Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

COSY (Correlation Spectroscopy):

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

Spectral Width: Same as ¹H NMR in both dimensions.

Number of Scans: 4-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,

hsqcedetgpsisp2.2).

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: 160-180 ppm.

Number of Scans: 8-16 per increment.

HMBC (Heteronuclear Multiple Bond Correlation):
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Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: 200-220 ppm.

Number of Scans: 16-32 per increment.

Long-range coupling delay (d6): Optimized for a coupling constant of 8 Hz.

Data Presentation and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Sofosbuvir
impurity M, based on the analysis of Sofosbuvir and its known degradation products. The

numbering scheme used for assignment is provided in the structure below.

Structure of Sofosbuvir Impurity M with Numbering:
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Figure 1. Simplified connectivity of Sofosbuvir Impurity M.

Table 1: Predicted ¹H NMR Chemical Shifts for Sofosbuvir Impurity M (in DMSO-d₆)
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Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 (Uracil) ~ 7.8 d ~ 8.0

H-5 (Uracil) ~ 5.6 d ~ 8.0

H-1' ~ 6.0 s -

H-3' ~ 4.2 d ~ 5.0

H-5'a, H-5'b ~ 4.1 - 4.3 m -

α-CH (Alanine) ~ 3.8 m -

γ-CH (Isopropyl) ~ 4.8 sept ~ 6.0

Phenyl-H ~ 7.2 - 7.4 m -

4'-CH₃ ~ 1.2 s -

β-CH₃ (Alanine) ~ 1.3 d ~ 7.0

δ-CH₃ (Isopropyl) ~ 1.2 d ~ 6.0

3'-OH ~ 5.5 d ~ 5.0

4'-OH ~ 5.2 s -

NH (Alanine) ~ 6.5 t ~ 9.0

NH (Uracil) ~ 11.4 s -

Table 2: Predicted ¹³C NMR Chemical Shifts for Sofosbuvir Impurity M (in DMSO-d₆)
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Carbon Assignment Predicted Chemical Shift (ppm)

C4 (Uracil) ~ 163

C2 (Uracil) ~ 151

C6 (Uracil) ~ 141

C5 (Uracil) ~ 102

C1' ~ 89

C4' ~ 82

C2' ~ 78

C3' ~ 70

C5' ~ 65

4'-CH₃ ~ 25

C=O (Ester) ~ 173

α-C (Alanine) ~ 50

β-C (Alanine) ~ 20

γ-C (Isopropyl) ~ 68

δ-C (Isopropyl) ~ 22

C (Phenyl, C-O) ~ 150

C (Phenyl, ortho) ~ 120

C (Phenyl, para) ~ 125

C (Phenyl, meta) ~ 130

2D NMR Analysis Workflow
The following workflow outlines the logical steps for interpreting the 2D NMR data to confirm

the structure of Sofosbuvir impurity M.
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1D NMR Analysis

2D NMR Analysis

Structural Elucidation

Acquire ¹H NMR
- Identify proton signals

- Determine multiplicities and integrations

Acquire COSY
- Establish ¹H-¹H spin systems

(e.g., H-5 to H-6, Alanine α-CH to β-CH₃)

Acquire HSQC
- Correlate protons to directly attached carbons

Acquire HMBC
- Establish long-range ¹H-¹³C correlations

(2-3 bonds)
- Connect fragments and confirm overall structure

Acquire ¹³C NMR
- Identify carbon signals

Propose and Confirm Structure of Impurity M

Click to download full resolution via product page

Figure 2. Workflow for NMR-based structural elucidation.

COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. Key

correlations expected are between H-5 and H-6 of the uracil ring, and within the alanine and

isopropyl moieties.

HSQC Analysis: The HSQC spectrum directly correlates each proton signal with its attached

carbon. This is crucial for assigning the carbon signals based on the more easily assigned

proton spectrum.

HMBC Analysis: The HMBC spectrum is vital for connecting the different structural

fragments. Key long-range correlations would be:
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From H-1' to C2 and C6 of the uracil base, confirming the glycosidic bond.

From H-5' to the phosphorus atom (indirectly through correlations to carbons influenced by

the phosphate group).

From the alanine protons (NH, α-CH, β-CH₃) to the phosphorus and the isopropyl ester

carbons.

From the phenyl protons to the phosphorus atom.

Signaling Pathway and Logical Relationships
The formation of impurities is often a result of side reactions or degradation pathways. The

following diagram illustrates a conceptual pathway for the formation of impurities during drug

synthesis and storage.

Starting Materials
&

Reagents
Synthetic IntermediatesMain Reaction

Sofosbuvir (API)
Final Step

Sofosbuvir Impurity MSide Reaction

Other Process
Impurities

Side Reactions

Degradation ProductsDegradation
Stress Conditions

(pH, Temp, Light, Oxid.)

Click to download full resolution via product page

Figure 3. Conceptual pathway of impurity formation.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method

for the structural elucidation of Sofosbuvir impurity M. By following the detailed protocols and

data interpretation workflow presented in this application note, researchers can confidently

identify and characterize this and other related impurities. This is an essential step in ensuring

the quality, safety, and regulatory compliance of Sofosbuvir drug products. The use of
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advanced NMR techniques is indispensable in modern pharmaceutical analysis for impurity

profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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